molecular formula C8H7FN2 B1500371 4-Fluoro-1H-indol-7-amine CAS No. 292636-13-6

4-Fluoro-1H-indol-7-amine

Cat. No. B1500371
M. Wt: 150.15 g/mol
InChI Key: UHJCYETYVMSJAF-UHFFFAOYSA-N
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Description

4-Fluoro-1H-indol-7-amine is a compound with the molecular formula C8H7FN2. It is an indole derivative, which is a class of compounds that have diverse pharmacological activities . The indole scaffold is found in many important synthetic drug molecules and has been the focus of much research in drug discovery .


Synthesis Analysis

The synthesis of indole derivatives, including 4-Fluoro-1H-indol-7-amine, has been a topic of interest among organic and medicinal chemists . Various methods, both classical and advanced, have been reported for the synthesis of indoles . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-1H-indol-7-amine consists of an indole ring, which is a benzene ring fused to a pyrrole ring, with a fluorine atom attached at the 4-position and an amine group attached at the 7-position .


Physical And Chemical Properties Analysis

4-Fluoro-1H-indol-7-amine has a molecular weight of 150.16 and its IUPAC name is 7-fluoro-1H-indol-5-amine . It is a solid at room temperature and should be stored in a refrigerator .

Scientific Research Applications

For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives have been prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

Indole derivatives, including “4-Fluoro-1H-indol-7-amine”, have a wide range of potential applications in various scientific fields due to their diverse biological activities . Here are some additional applications:

  • Antiviral Activity

    • Indole derivatives have been reported as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and showed inhibitory activity against influenza A .
  • Anti-inflammatory Activity

    • Indole derivatives can also have anti-inflammatory properties . They could potentially be used in the treatment of inflammatory diseases.
  • Anticancer Activity

    • Some indole derivatives have shown anticancer activities . They could potentially be used in cancer treatment.
  • Anti-HIV Activity

    • Indole derivatives can have anti-HIV properties . They could potentially be used in the treatment of HIV.
  • Antioxidant Activity

    • Indole derivatives can also have antioxidant properties . They could potentially be used to combat oxidative stress in the body.
  • Antimicrobial Activity

    • Indole derivatives can have antimicrobial properties . They could potentially be used in the treatment of various bacterial and fungal infections.

Indole derivatives, including “4-Fluoro-1H-indol-7-amine”, have a wide range of potential applications in various scientific fields due to their diverse biological activities . Here are some additional applications:

  • Antitubercular Activity

    • Indole derivatives can have antitubercular properties . They could potentially be used in the treatment of tuberculosis.
  • Antidiabetic Activity

    • Some indole derivatives have shown antidiabetic activities . They could potentially be used in diabetes treatment.
  • Antimalarial Activity

    • Indole derivatives can have antimalarial properties . They could potentially be used in the treatment of malaria.
  • Anticholinesterase Activities

    • Indole derivatives can have anticholinesterase activities . They could potentially be used in the treatment of diseases like Alzheimer’s.
  • Plant Hormone

    • Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
  • Broad Spectrum Biological Activities

    • The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

Safety And Hazards

The safety data sheet for 4-Fluoro-1H-indol-7-amine indicates that it should be handled with care. It is recommended to use personal protective equipment such as safety goggles with side-shields, gloves, and a dust mask . The compound is labeled with the GHS07 symbol, indicating that it can cause skin irritation, eye irritation, and respiratory irritation .

Future Directions

Indole derivatives, including 4-Fluoro-1H-indol-7-amine, have immense potential to be explored for newer therapeutic possibilities . They have been extensively explored as potential anti-tubercular agents or drugs . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that there is potential for the development of novel compounds with anti-tubercular activity based on the indole scaffold .

properties

IUPAC Name

4-fluoro-1H-indol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJCYETYVMSJAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50663604
Record name 4-Fluoro-1H-indol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-1H-indol-7-amine

CAS RN

292636-13-6
Record name 4-Fluoro-1H-indol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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